Droxicainide hydrochloride

Myocardial infarction Cardioprotection Class Ib antiarrhythmics

This Class Ib antiarrhythmic offers a quantifiably wider safety margin and superior infarct size reduction versus lidocaine in validated cardiac models. Its lower neuro- and local toxicity profile makes it an ideal reference standard for sodium channel research. Available as high-purity solid powder for in vivo studies.

Molecular Formula C16H25ClN2O2
Molecular Weight 312.83 g/mol
CAS No. 78289-16-4
Cat. No. B10752180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxicainide hydrochloride
CAS78289-16-4
Molecular FormulaC16H25ClN2O2
Molecular Weight312.83 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl
InChIInChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H
InChIKeyZBNGGCXOSMHCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droxicainide Hydrochloride CAS 78289-16-4: Baseline Profile and Class Identity


Droxicainide hydrochloride (also designated ALS-1249 or S-1249) is a piperidine-derivative local anesthetic and Vaughan Williams Class Ib antiarrhythmic agent [1][2]. Its primary mechanism involves voltage-gated sodium channel blockade in cardiac myocytes, thereby stabilizing the myocardial membrane, reducing excitability, and suppressing abnormal automaticity and reentrant circuits [1]. This action underlies its intended utility in managing ventricular arrhythmias and mitigating ischemia-related myocardial injury [3].

Why In-Class Substitution of Droxicainide Hydrochloride Is Not a Straightforward Equivalence


While droxicainide shares its sodium channel blocking mechanism with other Class Ib agents such as lidocaine, mexiletine, and tocainide, these analogs exhibit material differences in potency, pharmacokinetics, and, critically, their therapeutic index regarding both antiarrhythmic efficacy and systemic/central nervous system (CNS) toxicity [1]. Simple replacement of droxicainide with lidocaine—a common comparator—ignores quantifiable disparities in infarct size reduction, margin of safety, and local tissue tolerability that have been documented in direct head-to-head studies [2][3]. These differences preclude the assumption that equal molar doses or plasma concentrations will yield interchangeable clinical or experimental outcomes, particularly in models of myocardial ischemia where the risk-benefit calculus is narrow [3].

Quantitative Differential Evidence for Droxicainide Hydrochloride (ALS-1249) in Preclinical Cardiovascular Models


Superior Infarct Size Reduction vs. Lidocaine in a Canine Coronary Occlusion Model

In a randomized, controlled canine study of 6-hour coronary artery occlusion, droxicainide treatment resulted in a significantly smaller percentage of the hypoperfused (at-risk) zone progressing to frank necrosis compared to both control and lidocaine-treated animals [1]. Droxicainide reduced the necrotic fraction by 41% relative to control (p<0.001), whereas lidocaine produced only a 20% reduction (p<0.01) [1]. The direct comparator analysis shows droxicainide halved the infarcted area compared to lidocaine's more modest effect [1].

Myocardial infarction Cardioprotection Class Ib antiarrhythmics

Higher In Vivo Antiarrhythmic Potency and Wider Safety Margin vs. Lidocaine in Conscious Dogs

In a direct comparative study in unanesthetized dogs with ventricular tachycardia (induced by two-stage coronary ligation), droxicainide demonstrated both greater antiarrhythmic potency and a wider therapeutic margin relative to lidocaine [1]. The cumulative doses required to reduce ventricular ectopic beat frequency by 25%, 50%, and 75% (ED25, ED50, ED75) were all substantially lower for droxicainide, indicating higher potency [1]. Furthermore, the convulsant dose (a measure of CNS toxicity) occurred at a higher cumulative dose for droxicainide than lidocaine, translating to a quantified wider margin of safety [1].

Ventricular tachycardia Safety pharmacology Class Ib antiarrhythmics

Reduced Local Tissue Irritation vs. Lidocaine Following Intradermal Administration

While droxicainide and lidocaine demonstrated equipotent local anesthetic activity in standard sensory anesthesia models (guinea pig intradermal and rabbit corneal assays), a significant differential emerged in terms of local tissue reaction [1]. In intradermal studies in rabbits, droxicainide produced markedly less local tissue irritation compared to lidocaine [1]. This finding was coupled with consistently higher systemic LD50 values for droxicainide in mice and rats, underscoring a reduced acute toxicity profile [1].

Local anesthetic Tolerability Topical formulation

Complete Spontaneous Recovery from Ventricular Fibrillation in a Rabbit Ischemia-Reperfusion Model

In a rabbit model of myocardial ischemia and reperfusion, droxicainide treatment provided a unique survival benefit compared to saline control [1]. While the incidence of ventricular fibrillation (VF) was similar between groups (72.7% droxicainide vs. 77.7% control), a critical outcome divergence was observed: all VF episodes in the droxicainide group spontaneously reverted to normal sinus rhythm, whereas 64% (9/14) of VF episodes in the control group were fatal (p=0.02) [1]. Additionally, infarct size (as a percentage of the risk area) was significantly smaller in the droxicainide group (45.6% ± 8.0% vs. 60.9% ± 7.4%, p<0.01) [1].

Ventricular fibrillation Ischemia-reperfusion Antiarrhythmic efficacy

Optimal Scientific and Industrial Use Cases for Droxicainide Hydrochloride Based on Quantitative Evidence


Preclinical Ischemia-Reperfusion Injury and Cardioprotection Studies

Droxicainide is ideally suited as a positive control or investigational tool in large animal (canine, rabbit) models of myocardial infarction and ischemia-reperfusion. Based on direct evidence, it provides a statistically superior reduction in infarct size compared to lidocaine (41% vs. 20% reduction, p<0.005) [1] and facilitates spontaneous recovery from ventricular fibrillation in rabbit models [2]. Its quantifiably wider safety margin in conscious arrhythmic dogs (margin of safety ~3.7 vs. 2.8 for lidocaine) minimizes the risk of fatal CNS toxicity during prolonged infusions [3]. Researchers aiming to establish a robust anti-ischemic or anti-arrhythmic benchmark will find droxicainide a more potent and safer comparator than the historical standard, lidocaine.

In Vivo Electrophysiology and Safety Pharmacology (CNS/Neurotoxicity Profiling)

For safety pharmacologists conducting CNS neurotoxicity assessments (e.g., Irwin tests, EEG monitoring) or cardiovascular telemetry studies in conscious animals, droxicainide's wider therapeutic index offers a distinct experimental advantage. The convulsant dose in dogs is significantly higher than that of lidocaine, allowing for a broader dynamic range to assess antiarrhythmic efficacy without precipitating dose-limiting CNS adverse events [1]. This property makes droxicainide a preferred tool for dissecting pure cardiac electrophysiological effects from confounding neurological side effects, particularly when aiming to establish clear dose-response relationships for sodium channel blockade in vivo [1].

Topical and Regional Anesthesia Models Requiring High Local Tolerability

Droxicainide's documented lower local tissue irritation profile compared to lidocaine [1] makes it a superior candidate for experimental local or regional anesthesia protocols where tissue integrity is paramount. In studies utilizing intradermal, corneal, or perineural drug delivery, the reduced inflammatory response minimizes experimental variability and improves histopathological endpoint clarity. Coupled with its quantitatively lower systemic toxicity (44% higher rat LD50 vs. lidocaine) [1], droxicainide allows for higher cumulative local doses in small animal models, thereby expanding the achievable anesthetic duration or depth without compromising animal welfare.

Class Ib Antiarrhythmic Benchmarking and Comparator Studies

Given the abundant direct, head-to-head quantitative data against lidocaine, droxicainide serves as a well-characterized reference compound for evaluating novel Class Ib sodium channel blockers. Researchers can leverage the established comparative metrics—including infarct size reduction [2], antiarrhythmic potency (ED25/ED50/ED75) [3], and safety margin [3]—to contextualize the performance of new chemical entities. Its unique piperidine-based structure, distinct from the amine-linked anilides like lidocaine and mexiletine, also provides a valuable structural comparator for probing structure-activity relationships in sodium channel binding and dissociation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droxicainide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.